N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide
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Description
N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel fluoroquinolone-based 4-thiazolidinones exhibited significant antimicrobial activities, establishing the potential of fluorine-containing heterocycles as effective antimicrobial agents (Patel & Patel, 2010). Similarly, compounds containing benzothiazole systems were designed, synthesized, and showed significant antibacterial and antifungal activities, highlighting the versatility of these scaffolds in developing new antimicrobial agents (Shams et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from or related to the given chemical structure demonstrates the compound's utility in medicinal chemistry. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, characterized by their in vitro cytotoxic activities, reflects the compound's role in developing potential therapeutic agents targeting cancer (Hassan et al., 2015).
Potential Therapeutic Agents
Research on compounds with similar structures or functional groups has identified potential therapeutic applications, including anti-inflammatory, analgesic, and cytotoxic activities. These compounds have been synthesized and evaluated for their biological activities, showing promise as leads for drug discovery. For instance, the synthesis and evaluation of thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activities indicate the potential therapeutic benefits of such compounds (Alam et al., 2010).
properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-14-7-4-8-15-16(14)21-18(26-15)25-11-9-22(10-11)17(23)20-13-6-3-2-5-12(13)19/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMKCBUTFHSABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide |
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